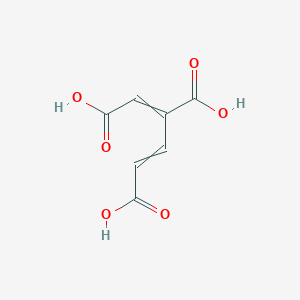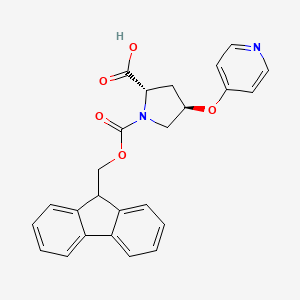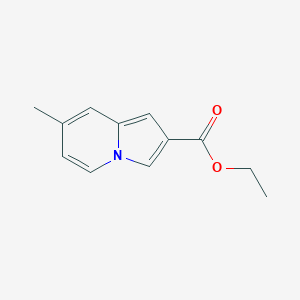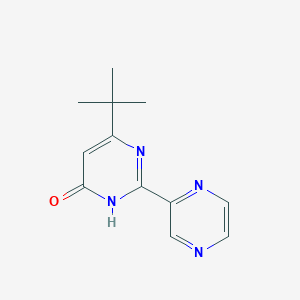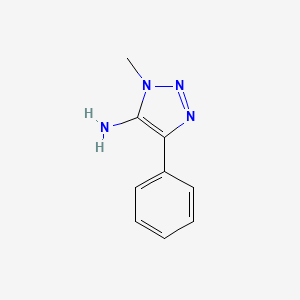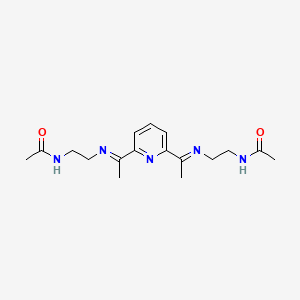
(E)-3-(5-fluoro-1H-imidazol-4-yl)acrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(5-fluoro-1H-imidazol-4-yl)acrylic acid is a compound that features a fluorinated imidazole ring attached to an acrylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles to form the imidazole ring, followed by fluorination and subsequent coupling with acrylic acid . The reaction conditions often include the use of nickel catalysts for the cyclization step and mild conditions for the fluorination and coupling reactions .
Industrial Production Methods
Industrial production of (E)-3-(5-fluoro-1H-imidazol-4-yl)acrylic acid may involve scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and advanced catalysts can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(E)-3-(5-fluoro-1H-imidazol-4-yl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced imidazole derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while reduction can produce imidazole derivatives with reduced functional groups .
Scientific Research Applications
(E)-3-(5-fluoro-1H-imidazol-4-yl)acrylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of (E)-3-(5-fluoro-1H-imidazol-4-yl)acrylic acid involves its interaction with specific molecular targets and pathways. The fluorinated imidazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The acrylic acid moiety can further enhance the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
4,5-diphenyl-imidazol-1,2,3-triazole hybrids: These compounds share the imidazole core but differ in their substitution patterns and biological activities.
3-(1H-indol-5-yl)-1,2,4-oxidizable derivatives: These compounds also feature a heterocyclic core but have different functional groups and applications.
Uniqueness
(E)-3-(5-fluoro-1H-imidazol-4-yl)acrylic acid is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C6H5FN2O2 |
|---|---|
Molecular Weight |
156.11 g/mol |
IUPAC Name |
(E)-3-(5-fluoro-1H-imidazol-4-yl)prop-2-enoic acid |
InChI |
InChI=1S/C6H5FN2O2/c7-6-4(8-3-9-6)1-2-5(10)11/h1-3H,(H,8,9)(H,10,11)/b2-1+ |
InChI Key |
NTYMBDQZWKOXAE-OWOJBTEDSA-N |
Isomeric SMILES |
C1=NC(=C(N1)F)/C=C/C(=O)O |
Canonical SMILES |
C1=NC(=C(N1)F)C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


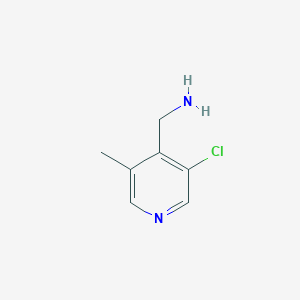
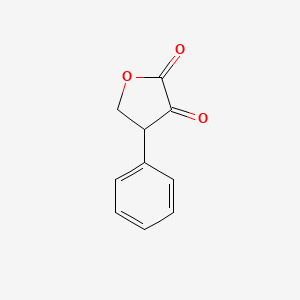
methyl]pyrrolidine](/img/structure/B12827756.png)


